(1R)-2,2',3,3'-Tetrahydro-6,6'-di-9-phenanthrenyl-1,1'-spirobi[1H-indene]-7,7'-diol
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Overview
Description
(1R)-2,2’,3,3’-Tetrahydro-6,6’-di-9-phenanthrenyl-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound characterized by its unique spirobiindene structure. This compound features two phenanthrene units and two hydroxyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2’,3,3’-Tetrahydro-6,6’-di-9-phenanthrenyl-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multiple steps, including the formation of the spirobiindene core and the introduction of phenanthrene units. One common approach is to start with a suitable indene derivative and perform a series of reactions such as Friedel-Crafts alkylation, cyclization, and hydroxylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2’,3,3’-Tetrahydro-6,6’-di-9-phenanthrenyl-1,1’-spirobi[1H-indene]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenanthrene units.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2,2’,3,3’-Tetrahydro-6,6’-di-9-phenanthrenyl-1,1’-spirobi[1H-indene]-7,7’-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydroxyl groups make it a potential candidate for studying hydrogen bonding and molecular recognition.
Medicine
In medicine, (1R)-2,2’,3,3’-Tetrahydro-6,6’-di-9-phenanthrenyl-1,1’-spirobi[1H-indene]-7,7’-diol may have potential therapeutic applications due to its structural similarity to certain bioactive molecules. Research is ongoing to explore its efficacy in drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (1R)-2,2’,3,3’-Tetrahydro-6,6’-di-9-phenanthrenyl-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. The phenanthrene units may interact with hydrophobic pockets in enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2,3-dihydro-1H-indene-1-carboxylic acid
- (1R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride
Uniqueness
(1R)-2,2’,3,3’-Tetrahydro-6,6’-di-9-phenanthrenyl-1,1’-spirobi[1H-indene]-7,7’-diol is unique due to its spirobiindene core and the presence of two phenanthrene units. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,5'-di(phenanthren-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H32O2/c46-43-37(39-25-29-9-1-3-11-31(29)33-13-5-7-15-35(33)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(47)42(28)45)40-26-30-10-2-4-12-32(30)34-14-6-8-16-36(34)40/h1-20,25-26,46-47H,21-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFMWLSINWYYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64)O)C7=C1C=CC(=C7O)C8=CC9=CC=CC=C9C1=CC=CC=C18 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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